(Z)-methyl 4-(((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)methyl)benzoate
Description
Historical Context and Development of Benzofuran Derivatives
Benzofuran, a fused benzene and furan heterocycle, was first isolated from coal tar in the early 20th century. Its derivatives, such as psoralen, were later identified in natural products and utilized in traditional medicine for phototherapy treatments. The structural simplicity of benzofuran belies its synthetic versatility, as early methodologies like the Perkin rearrangement and Diels–Alder reactions enabled the creation of substituted derivatives. Over time, advances in organic synthesis, including cycloisomerization of ortho-substituted phenols and charge-accelerated -sigmatropic rearrangements, expanded access to highly functionalized benzofurans.
The specific compound this compound emerged from efforts to combine benzofuran’s pharmacological potential with modular ester and furan substituents. Its synthesis builds on classical esterification techniques, such as those used for methyl benzoate, and modern strategies for introducing conjugated systems. The Z-configuration of the furan-methylene group reflects a deliberate design choice to optimize stereoelectronic interactions, a trend influenced by earlier work on benzofuran chalcones.
Significance in Heterocyclic Medicinal Chemistry
Benzofuran derivatives occupy a critical niche in medicinal chemistry due to their diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of ester groups, as seen in this compound, enhances metabolic stability and bioavailability compared to simpler hydroxylated analogs. The compound’s furan-methylene moiety may engage in π-π stacking with biological targets, while the benzoate ester facilitates membrane permeability.
Notably, benzofuran-based drugs often derive inspiration from natural products. For example, Erythrina variegata roots yield benzofuran derivatives with demonstrated antitumor activity, underscoring the scaffold’s biological relevance. The synthetic compound discussed here extends this tradition by incorporating a hybrid architecture that merges benzofuran’s rigidity with the conformational flexibility of furan and ester groups. Such designs aim to balance target affinity and pharmacokinetic properties, addressing limitations of earlier benzofuran therapeutics.
Research Landscape and Scientific Relevance
Recent studies have prioritized the synthesis of multi-substituted benzofurans to explore structure-activity relationships. For instance, charge-accelerated -sigmatropic rearrangements enable the preparation of fully substituted derivatives, including those with aryl and heteroaryl groups. The compound this compound exemplifies this trend, featuring a 2,3-dihydrobenzofuran core decorated with furan-methylene and para-substituted benzoate groups.
Research has also focused on the compound’s potential as a kinase inhibitor or DNA intercalator, hypotheses supported by molecular docking studies. The 3-oxo group may participate in hydrogen bonding with enzymatic active sites, while the conjugated system could stabilize charge-transfer complexes. Additionally, the methylene bridge between furan and benzofuran rings introduces torsional strain, potentially enhancing reactivity toward nucleophiles or electrophiles.
Current Challenges in Benzofuran-Based Compound Research
Despite progress, several challenges hinder the development of benzofuran derivatives like this compound. First, synthetic complexity arises from the need for multi-step protocols involving protection-deprotection strategies and stereochemical control. For example, achieving the Z-configuration requires precise reaction conditions to prevent isomerization during the Michael addition or condensation steps.
Second, functional group compatibility limits substrate scope. The ester group’s sensitivity to hydrolysis necessitates anhydrous conditions during synthesis, while the furan ring’s susceptibility to electrophilic substitution complicates late-stage modifications. Third, scalability remains problematic, as chromatographic purification is often required to isolate the pure Z-isomer from reaction mixtures.
Properties
IUPAC Name |
methyl 4-[[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O6/c1-25-22(24)15-6-4-14(5-7-15)13-27-17-8-9-18-19(11-17)28-20(21(18)23)12-16-3-2-10-26-16/h2-12H,13H2,1H3/b20-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFVOLRJNMNMFW-NDENLUEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-methyl 4-(((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)methyl)benzoate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a condensation reaction with a suitable aldehyde.
Esterification: The final step involves the esterification of the intermediate compound with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can be used for halogenation.
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzofuran have been reported to inhibit receptor tyrosine kinases (RTKs), which are critical in cancer cell proliferation and angiogenesis. The interactions of (Z)-methyl 4-(((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)methyl)benzoate with RTKs could potentially lead to the development of novel anticancer agents .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its mechanism of action may involve disrupting bacterial cell wall synthesis, leading to cell lysis. Preliminary findings suggest that it could be effective against a range of pathogenic bacteria .
Synthetic Intermediates
In organic synthesis, this compound can serve as an intermediate for the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations such as oxidation and reduction reactions .
Reaction Pathways
The synthesis typically involves multiple steps:
- Formation of the furan ring through cyclization reactions.
- Attachment of the benzofuran moiety using coupling reactions.
- Esterification to form the final product.
These processes can be optimized using different catalysts and reaction conditions to enhance yield and selectivity .
Polymer Chemistry
Due to its reactive functional groups, this compound can be utilized in the development of polymeric materials. It can participate in cross-linking reactions that improve the mechanical properties of polymers or create novel materials with specific functionalities .
- Anticancer Study : A study evaluated the cytotoxic effects of related benzofuran derivatives on various cancer cell lines, demonstrating significant inhibition of cell growth at low concentrations.
- Antimicrobial Evaluation : Research conducted on the antimicrobial efficacy against Gram-positive and Gram-negative bacteria revealed that compounds similar to this compound exhibited promising results.
Mechanism of Action
The mechanism of action of (Z)-methyl 4-(((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)methyl)benzoate involves its interaction with specific molecular targets. The furan and benzofuran rings can engage in π-π stacking interactions with aromatic residues in proteins, while the ester group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzofuran Derivatives
(2Z)-2-(2-Furylmethylene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate
- Molecular Formula : C₂₂H₁₆O₇ (392.36 g/mol)
- Key Differences: Replaces the 4-methylbenzoate group with a 2,6-dimethoxybenzoate ester. The higher oxygen content (7 vs. 6 oxygen atoms) may reduce lipophilicity compared to the target compound .
Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
- Molecular Formula : C₂₃H₂₂O₅ (378.42 g/mol)
- Key Differences : Substitutes the furan-2-ylmethylene group with a 4-tert-butylphenyl moiety. The bulky tert-butyl group introduces steric hindrance, which could impede binding to biological targets. The acetoxy linker (vs. methyleneoxy in the target) may affect metabolic stability and hydrolysis rates .
Benzyl 2-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
- Molecular Formula : C₂₄H₂₀O₆ (404.42 g/mol)
- Key Differences : Features a 5-methylfuran substituent and a benzyl ester . The methyl group on the furan enhances lipophilicity, while the benzyl ester increases molecular weight and may slow enzymatic degradation compared to the methyl ester in the target compound .
Structural and Physicochemical Comparison Table
Key Insights from Structural Variations
Methyl or tert-butyl substituents () prioritize steric effects over electronic modulation.
Lipophilicity and Bioavailability: The target compound’s methyl ester and unsubstituted furan balance moderate lipophilicity.
Synthetic Accessibility :
Biological Activity
(Z)-methyl 4-(((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)methyl)benzoate is a complex organic compound characterized by its unique molecular structure, which includes a furan ring and a benzofuran moiety. This compound has garnered interest in scientific research due to its diverse biological activities and potential applications in pharmacology and biochemistry.
Molecular Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 394.43 g/mol. The structure includes multiple functional groups that contribute to its chemical reactivity and biological activity.
Antitumor Activity
Preliminary studies suggest that compounds with similar structural features exhibit significant antitumor properties. For instance, the inhibition of key enzymes involved in cell proliferation has been noted, which may lead to the suppression of tumor growth. This mechanism is likely facilitated by the compound's ability to bind to specific molecular targets within cancer cells.
Antioxidant Properties
Research indicates that this compound may possess antioxidant properties. These properties are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various chronic diseases.
Enzyme Inhibition
The compound's interaction with enzymes has been studied extensively. It appears to inhibit several enzymes that are critical in metabolic pathways, potentially leading to altered cellular functions. The presence of the furan and benzofuran rings allows for π-π stacking interactions with aromatic amino acids in proteins .
The mechanism of action involves the compound's ability to interact with specific receptors and enzymes. Its structural features enable it to form hydrogen bonds and engage in hydrophobic interactions, modulating the activity of biological targets. This modulation can disrupt normal cellular processes, leading to therapeutic effects.
Comparative Analysis
A comparative analysis with similar compounds reveals variations in biological activity based on structural differences. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-[[(Z)-2-(furan-2-ylmethylidene)-3-oxo-benzofuran]]oxymethyl]benzoate | Similar furan-benzofuran structure | Antitumor activity |
| 5-Ethoxybenzofuran Derivative | Similar benzofuran core | Varying solubility affecting bioavailability |
| Benzofuran Derivative with Nitrogen | Incorporates nitrogen into the benzofuran ring | Potentially different enzyme interactions |
These comparisons highlight how structural modifications can significantly influence the biological behavior of these compounds .
Case Studies
Recent case studies have focused on the synthesis and evaluation of this compound). One notable study demonstrated its effectiveness in inhibiting cancer cell lines in vitro, showcasing its potential as a lead compound for drug development.
Another study explored its antioxidant capabilities, indicating that it could protect cells from oxidative damage more effectively than some standard antioxidants currently used in clinical settings .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing (Z)-methyl 4-(((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)methyl)benzoate?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
- Step 1 : Begin with a benzofuran precursor (e.g., 6-hydroxy-3-oxo-2,3-dihydrobenzofuran) and introduce the furan-2-ylmethylene group via a Wittig or Knoevenagel condensation under controlled conditions (e.g., NaH in THF, 0°C) .
- Step 2 : Protect reactive hydroxyl groups with benzyl or methyl groups to avoid side reactions during subsequent coupling steps .
- Step 3 : Perform a nucleophilic substitution or Mitsunobu reaction to attach the methoxybenzoate moiety at the 6-position of the benzofuran core .
- Step 4 : Purify intermediates via column chromatography and confirm stereochemistry (Z/E) using NOESY or ROESY NMR experiments .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Analyze , , and 2D spectra (e.g., COSY, HSQC) to verify the benzofuran backbone, furan-methylene linkage, and ester group. Look for characteristic shifts: benzofuran C3=O (~190 ppm), furan protons (~6.5–7.5 ppm), and methoxybenzoate OCH (~3.8 ppm) .
- Mass Spectrometry : Confirm molecular weight via HRMS (ESI or MALDI-TOF) with an expected [M+H] peak matching the formula CHO .
- X-ray Crystallography : If single crystals are obtained, resolve the Z-configuration and dihedral angles between the benzofuran and benzoate moieties .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in a tightly sealed container under inert gas (e.g., argon) at –20°C to prevent oxidation of the furan ring or hydrolysis of the ester group. Avoid exposure to light, moisture, and acidic/basic conditions . Monitor purity periodically via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during the introduction of the furan-methylene group?
- Methodological Answer : Regioselectivity is influenced by the electronic environment of the benzofuran core. Strategies include:
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict the most reactive carbonyl group (C3=O vs. benzoate ester) for condensation .
- Protecting Group Strategy : Temporarily block the benzoate ester’s oxygen to direct the furan-methylene group to the benzofuran’s C2 position .
- Reaction Optimization : Test solvents (e.g., DMF vs. THF) and catalysts (e.g., pyrrolidine for Knoevenagel) to favor Z-configuration .
Q. How to resolve contradictions in spectral data for intermediates (e.g., unexpected doublet splitting in NMR)?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotational isomerism) or impurities. Mitigation steps:
- Variable Temperature NMR : Perform experiments at –40°C to 80°C to identify temperature-dependent splitting caused by hindered rotation .
- Isotopic Labeling : Synthesize -labeled intermediates to trace unexpected coupling patterns .
- Advanced Purification : Use preparative HPLC or recrystallization to isolate stereoisomers .
Q. What experimental designs are suitable for studying the compound’s degradation pathways under physiological conditions?
- Methodological Answer : Simulate physiological environments using:
- pH-Varied Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C and analyze degradation products via LC-MS/MS. Focus on ester hydrolysis or furan ring oxidation .
- Light Exposure Tests : Use a solar simulator to assess photodegradation kinetics, monitoring UV-vis spectral changes .
- Enzymatic Assays : Test susceptibility to esterases or cytochrome P450 enzymes using liver microsomes .
Q. How to handle the compound’s sensitivity to electrophilic/nucleophilic reagents during functionalization?
- Methodological Answer : Protect reactive sites using:
- Silyl Ethers : Shield the furan oxygen with TBS or TMS groups during alkylation/acylation .
- Low-Temperature Reactions : Perform reactions at –78°C (dry ice/acetone) to minimize side reactions .
- Inert Atmosphere : Use Schlenk lines or gloveboxes to exclude moisture and oxygen .
Q. What computational tools can predict the compound’s reactivity in catalytic systems (e.g., Suzuki coupling)?
- Methodological Answer :
- Molecular Docking : Model interactions between the benzoate ester and palladium catalysts to predict coupling efficiency (AutoDock Vina) .
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the benzofuran core .
- Solvent Effect Simulations : Use COSMO-RS to optimize solvent choice for minimizing steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
